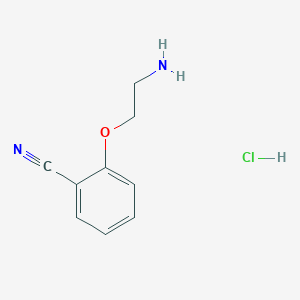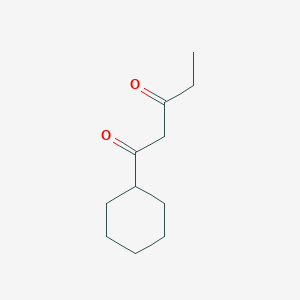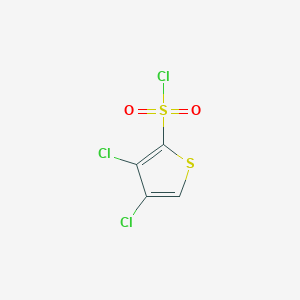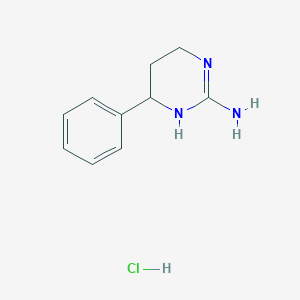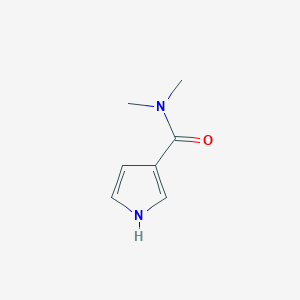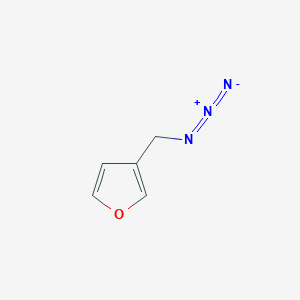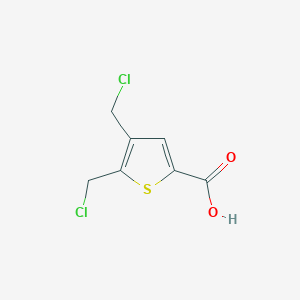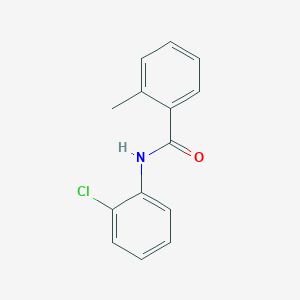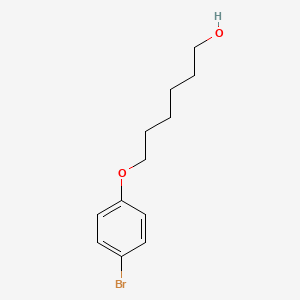![molecular formula C9H19NO B6611865 [1-(aminomethyl)cycloheptyl]methanol CAS No. 97564-98-2](/img/structure/B6611865.png)
[1-(aminomethyl)cycloheptyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)cycloheptylmethanol (AMCHM) is an organic compound belonging to the class of cyclic alcohols. It is a colorless, odorless, and water-soluble liquid that is used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and synthetic fragrances. AMCHM is also used as a solvent in analytical chemistry and in the preparation of other organic compounds. The compound has been studied extensively in recent years due to its wide range of applications and potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
[1-(aminomethyl)cycloheptyl]methanol has been studied extensively for its potential therapeutic effects. In particular, it has been shown to possess anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer’s disease, as well as for its ability to reduce the risk of stroke and heart attack. Furthermore, this compound has been investigated for its potential use in the treatment of Parkinson’s disease and other neurological disorders.
Wirkmechanismus
The exact mechanism of action of [1-(aminomethyl)cycloheptyl]methanol is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various enzymes and proteins involved in inflammation and cancer. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Furthermore, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In particular, it has been shown to modulate the activity of various enzymes and proteins involved in inflammation and cancer. Additionally, this compound has been shown to possess anti-oxidant and anti-microbial properties, as well as to possess potential neuroprotective effects. Furthermore, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [1-(aminomethyl)cycloheptyl]methanol in laboratory experiments is its low toxicity. In addition, this compound is relatively inexpensive and easy to obtain. Furthermore, this compound is water-soluble and can be used in a variety of applications. However, there are also some limitations to using this compound in laboratory experiments, such as its low solubility in organic solvents and its tendency to form complexes with other compounds.
Zukünftige Richtungen
Despite the wide range of potential applications of [1-(aminomethyl)cycloheptyl]methanol, there are still many unanswered questions regarding its mechanism of action, safety, and efficacy. As such, there are a number of potential future directions for research, including further investigation into its anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, further research could be conducted into the potential therapeutic uses of this compound in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. Furthermore, research could be conducted into the potential use of this compound in the synthesis of other organic compounds.
Synthesemethoden
[1-(aminomethyl)cycloheptyl]methanol can be synthesized through a variety of methods. One of the most commonly used methods is the Fischer-Speier esterification reaction, which involves the reaction of an amine with a carboxylic acid in the presence of a catalyst. This reaction yields an ester, which can then be hydrolyzed to form the desired compound. Alternatively, this compound can also be synthesized via an aldol condensation reaction, which involves the reaction of an aldehyde and a ketone in the presence of a base.
Eigenschaften
IUPAC Name |
[1-(aminomethyl)cycloheptyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-7-9(8-11)5-3-1-2-4-6-9/h11H,1-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSMDAXJTOHSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


